![molecular formula C22H17ClN4O3 B2931945 N-(2-氯苯基)-2-{5-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基}乙酰胺 CAS No. 1326919-89-4](/img/structure/B2931945.png)
N-(2-氯苯基)-2-{5-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
合成路线和抑制潜力
已经开发了一种具有 α-葡萄糖苷酶抑制潜力的 1,3,4-恶二唑衍生物的新合成路线,包括连续转化和评估其 α-葡萄糖苷酶抑制潜力。发现通过该路线合成的化合物是有希望的抑制剂,表明此类化学结构在通过酶抑制来控制糖尿病等疾病中的潜在药用应用 (Iftikhar 等人,2019)。
配体-蛋白质相互作用和光伏效率
对生物活性苯并噻唑啉酮乙酰胺类似物的研究,包括光谱和量子力学研究,在配体-蛋白质相互作用和光伏效率方面显示出有希望的结果。这表明该化合物在染料敏化太阳能电池 (DSSC) 中的潜在用途,并作为光伏电池的敏化剂,以及其非线性光学活性,可用于光学和电子设备 (Mary 等人,2020)。
抗菌活性
已经探索了 N-取代的 2-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]乙酰胺衍生物的合成,以了解它们的抗菌和抗酶潜力。这表明在开发新型抗菌剂中可能的应用 (Nafeesa 等人,2017)。
缓蚀
已经合成并评估了具有相似化学结构的化合物作为缓蚀剂,证明了在酸性和油介质条件下保护钢的有效性。这表明在化学工业中防止金属表面腐蚀的潜在应用 (Yıldırım 和 Cetin,2008)。
分子对接和结合亲和力
对类似化合物的分子对接研究表明,某些衍生物对环氧合酶 1 (COX1) 具有最佳结合亲和力,表明在靶向 COX1 以治疗炎症或癌症方面具有潜在的治疗应用 (Mary 等人,2020)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFWSSEYITBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。